|Molecular Weight||230.3 g/mol|
689 °F at 760 mm Hg (NIOSH, 2016)
363 °C AT 760 MM HG
|Purity||>98% (or refer to the Certificate of Analysis)|
192 °F (NIOSH, 2016)
|Storage||Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).|
Insoluble (NIOSH, 2016)
SOL IN ALCOHOL, ETHER, BENZENE, ACETIC ACID
Sparingly soluble in lower alcohols and glycols; very soluble in common aromatic solvents.
Water solubility = 1.51 mg/l at 25 °C
|Synonyms||m-Terphenyl; AI3-00860; AI3 00860; AI300860|
|GHS Hazard Statements||
Aggregated GHS information provided by 624 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H400 (91.19%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (99.84%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
M-terphenyl is a yellow solid. mp: 86-87° C, bp: 365°C. Density: 1.195 g/cm3. Insoluble in water. Usually shipped as a solid mixture with its isomers o-terphenyl and p-terphenyl that is used as a heat-transfer fluid.
Colorless or light-yellow solid.
Yellow solid (needles).
0.01 mm Hg at 200 °F (NIOSH, 2016)
1.75X10-5 mm Hg extrapolated from experimentally-derived coefficients
0.09 mmHg at 200°F
(200°F): 0.01 mmHg
375 °F (NIOSH, 2016)
375 °F (191 °C) (OPEN CUP)
325-405°F (open cup)
YELLOW NEEDLES FROM ALC
Crumbly, wax-like flakes at room temperature and light amber liquids above the melting point /Commercial terphenyl mixtures/
1.23 (NIOSH, 2016)
|Methods of Manufacturing||Terphenyls are byproducts in the production of biphenyl by dehydrocondensation of benzene; they are found in the high-boiling fraction of the pyrolysis products. The o-derivative is readily separated from the terphenyl isomer mixture by distillation; m- and p-terphenyl distill together and the pure isomers can be obtained by zone refining.|
|General Manufacturing Information||
IT /TERPHENYL/ OCCURS NATURALLY IN PETROLEUM OIL. ...3 CHEMICAL ISOMERS...OF WHICH ORTHO & PARA FORMS APPEAR INDUSTRIALLY MOST PREVALENT. /TERPHENYLS/
|Analytic Laboratory Methods||
ANALYTE: TERPHENYLS; MATRIX: AIR; RANGE: 4.5-20 MG/CU M; PROCEDURE: FILTER COLLECTION, CARBON DISULFIDE EXTRACTION, GC. /TERPHENYLS/
ANALYTE: POLYNUCLEAR AROMATIC CMPD; MATRIX: AIR; RANGE: 2 TO 1000 UG/CU M OF EACH CMPD IN 0.5 CU M SAMPLE OF AIR; PROCEDURE: COLLECTION ON MEMBRANE FILTER, EXTRACTION, GC SEPARATION, SPECTROPHOTOMETRIC DETERMINATION. /POLYNUCLEAR AROMATIC CMPD/
m-Terphenyl was measured in tap water using XAD-2 resin concentration followed by GC/MS, high resolution mass spectrometry, and mass fragmentography.
Terphenyls are a group of closely related aromatic hydrocarbons. Also known as diphenylbenzenes or triphenyls, they consist of a central benzene ring substituted with two phenyl groups. The three isomers are ortho-terphenyl, meta-terphenyl, and para-terphenyl. Commercial grade terphenyl is generally a mixture of the three isomers.
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